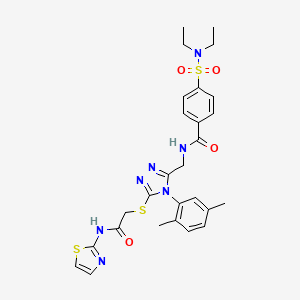
6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Structural Investigation
The chemical compound has been used in synthesizing new ligands and transition metal complexes. These ligands and complexes, derived from 6,7-dimethylquinoxaline-2,3-dione, have been characterized for their potential applications in various fields, including coordination chemistry and materials science (Abid Al-jibouri, Jabbar, & Ismail, 2019).
2. Hydrogen-Bonded Water Structures
Researchers have explored the use of molecules containing the 1,4-dihydroquinoxaline-2,3-dione core as hosts for water molecules in supramolecular chemistry. This study highlights the ability of such compounds to form hydrogen-bonded water structures, indicating potential applications in the study of water behavior and intermolecular interactions (Oxtoby, Blake, Champness, & Wilson, 2005).
3. Novel Route for Synthesis
The compound has been utilized in the synthesis of new quinoxalines with potential pharmacological properties. This involves the condensation of relevant molecules under specific conditions, showcasing its role in the development of new compounds for potential therapeutic applications (Zouitini et al., 2017).
4. Corrosion Inhibition Studies
In the field of material science, 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research demonstrates its application in protecting metals against corrosion, an important aspect in industrial applications (Zouitini et al., 2019).
5. Chemosensor Development
The compound has been used in designing chemosensors for anions. This research illustrates its application in the development of sensors for detecting specific ions, which is significant in environmental monitoring and analytical chemistry (Shao, Lin, Cai, & Lin, 2009).
Mécanisme D'action
Target of Action
The primary target of 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids, producing hydrogen peroxide and ammonia in the process .
Mode of Action
This compound acts as an inhibitor of DAAO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates, the d-amino acids . This inhibitory action results in a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the DAAO-catalyzed reaction .
Biochemical Pathways
The inhibition of DAAO by this compound affects the metabolism of d-amino acids . This can have downstream effects on several biochemical pathways, including those involved in the regulation of the N-methyl-D-aspartic acid (NMDA) receptor, which plays a critical role in neuronal communication .
Pharmacokinetics
Its inhibitory activity against daao has been demonstrated in vitro, with ic50 values ranging from 06 to 15 μM .
Result of Action
The inhibition of DAAO by this compound can lead to a variety of molecular and cellular effects. For instance, it has been suggested that DAAO inhibitors can improve symptoms of schizophrenia by modulating the activity of the NMDA receptor . Additionally, DAAO inhibitors have demonstrated analgesic effects in animal models of pain .
Propriétés
IUPAC Name |
6-amino-1,4-dimethylquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTXXHXCYQXDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)






![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)


![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)
![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)

